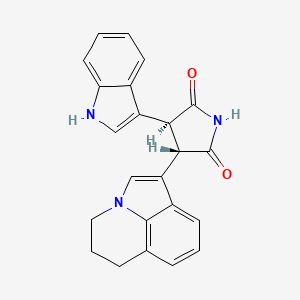

(3S,4S)-Tivantinib

Description

BenchChem offers high-quality (3S,4S)-Tivantinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-Tivantinib including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEQXRCJXIVODC-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905854-03-7 | |

| Record name | Tivantinib, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIVANTINIB, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (3S,4S)-Tivantinib

Tivantinib (B1684700): A Targeted Approach to Cancer Therapy

(3S,4S)-Tivantinib, also known as ARQ 197, is a selective, orally bioavailable small molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET pathway is a critical signaling cascade that, when dysregulated, plays a significant role in the proliferation, survival, invasion, and metastasis of cancer cells.[2][3] Tivantinib was developed to target this pathway and has been investigated in numerous clinical trials for various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.[1][4] While initially designed as a MET inhibitor, further research has revealed a dual mechanism of action, also involving the disruption of microtubule dynamics.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, and a proposed synthesis of (3S,4S)-Tivantinib.

Mechanism of Action: A Dual-Targeting Strategy

Tivantinib's primary mechanism of action involves the non-ATP-competitive inhibition of the c-Met receptor tyrosine kinase.[8] It binds to the inactive, dephosphorylated form of the MET kinase, stabilizing it in this conformation and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[8] Key pathways inhibited by this action include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][10]

Interestingly, studies have revealed that tivantinib's cytotoxic effects can be independent of MET expression.[5][11] Tivantinib has been shown to directly interact with tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and ultimately, apoptosis.[6][11] This dual mechanism of action suggests that tivantinib may have therapeutic potential in a broader range of cancers than those solely driven by MET dysregulation.

Signaling Pathway of Tivantinib's Action

Caption: Tivantinib's dual mechanism of action on c-MET and tubulin.

Quantitative Biological Data

The following tables summarize key quantitative data from preclinical and clinical studies of Tivantinib.

| Parameter | Value | Assay/Cell Line | Reference |

| Ki (c-MET) | ~355 nM | Recombinant human c-MET | [12] |

| IC50 (c-MET Phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 cells | [12] |

| IC50 (Cell Proliferation) | 0.29 - 0.45 µM | A549, DBTRG, NCI-H441 cells | [13] |

| Table 1: Preclinical Activity of Tivantinib |

| Study Phase | Cancer Type | Dosage | Key Findings | Reference |

| Phase I | Solid Tumors | 100 mg BID to 400 mg BID | MTD: 360 mg BID. Evidence of anti-tumor activity. | [14] |

| Phase II | Hepatocellular Carcinoma (HCC) | 240 mg BID | Improved time to progression in MET-high patients. | [15] |

| Phase II | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Increased progression-free survival but not overall survival. | [16] |

| Phase III (METIV-HCC) | Hepatocellular Carcinoma (HCC) | 240 mg BID | Did not meet primary endpoint of improving overall survival. | |

| Phase III (MARQUEE) | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Discontinued for futility; no improvement in overall survival. | [4][16] |

| Table 2: Summary of Key Clinical Trial Results for Tivantinib |

Proposed Synthesis of (3S,4S)-Tivantinib

While a detailed, publicly available, step-by-step synthesis protocol for (3S,4S)-Tivantinib is not readily found in the literature, a plausible synthetic route can be proposed based on the synthesis of its core structural motifs: a pyrrolo[3,2,1-ij]quinoline, an indole, and a pyrrolidine-2,5-dione. The following represents a hypothetical, multi-step synthesis.

Synthetic Workflow

Caption: Proposed synthetic workflow for (3S,4S)-Tivantinib.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione (A key intermediate for the pyrrolidine-2,5-dione core)

This procedure is adapted from the synthesis of similar structures.[9]

-

To a solution of N-phenylmaleimide (1.0 eq) and 2-nitrobenzaldehyde (B1664092) (1.0 eq) in a suitable solvent such as acetic acid, add triphenylphosphine (B44618) (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash with water, and then with a cold, low-polarity solvent (e.g., diethyl ether or hexane) to remove triphenylphosphine oxide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Reductive Cyclization to form the Pyrroloquinoline Ring System

This step is based on established methods for synthesizing pyrroloquinolines.[9]

-

Suspend the nitro-intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.

-

Add iron powder (excess, e.g., 5-10 eq) portion-wise while stirring vigorously. The reaction is exothermic.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude pyrroloquinoline derivative.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Chiral Separation

To obtain the specific (3S,4S) enantiomer, a chiral separation of the racemic mixture from Step 2 is required.

-

Dissolve the racemic mixture in a suitable solvent system (e.g., a mixture of hexanes and isopropanol).

-

Perform chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).

-

Collect the fraction corresponding to the (3S,4S) enantiomer.

-

Evaporate the solvent to yield the enantiomerically pure (3S,4S)-Tivantinib.

Biological Evaluation: Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of Tivantinib on cancer cell lines.[13]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tivantinib (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Tivantinib that inhibits cell growth by 50%).

Western Blot Analysis for c-MET Phosphorylation

This technique is used to assess the inhibitory effect of Tivantinib on c-MET activation.

-

Culture cancer cells and treat them with Tivantinib at various concentrations for a specified time. A positive control (e.g., treatment with Hepatocyte Growth Factor, HGF) and a negative control (vehicle) should be included.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-MET (p-cMET). Subsequently, probe with a primary antibody for total c-MET and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Quantify the band intensities to determine the relative levels of p-cMET and total c-MET.

Workflow for Western Blot Analysis

Caption: A typical workflow for Western Blot analysis.

Conclusion

(3S,4S)-Tivantinib represents a significant effort in the development of targeted cancer therapies. Its dual mechanism of action, targeting both the c-MET signaling pathway and microtubule dynamics, makes it a compound of continued interest despite the challenges encountered in late-stage clinical trials. The complex synthesis of this chiral molecule, involving the construction of multiple heterocyclic rings, highlights the intricate processes involved in modern drug development. Further research may yet uncover specific cancer patient populations who could benefit from Tivantinib's unique pharmacological profile.

References

- 1. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

- 3. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 5. Tivantinib - LKT Labs [lktlabs.com]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]

- 13. Tivantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of (3S,4S)-Tivantinib in Complex with the c-MET Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib (formerly known as ARQ 197) is a potent and selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2] Tivantinib has been the subject of extensive preclinical and clinical investigation. A key aspect of understanding its mechanism of action lies in the detailed analysis of its interaction with the target protein at an atomic level. This has been elucidated through the determination of the co-crystal structure of Tivantinib in complex with the kinase domain of c-MET.[1][3][4] This guide provides a comprehensive overview of this crystal structure, the experimental protocols used in its determination, and the associated signaling pathways.

Crystal Structure of (3S,4S)-Tivantinib in Complex with c-MET

The crystal structure of the catalytic domain of the c-MET kinase in complex with Tivantinib (ARQ 197) was solved at a resolution of 1.94 Å and is available in the Protein Data Bank under the accession code 3RHK . The structure reveals that Tivantinib binds to the inactive, unphosphorylated conformation of the c-MET kinase domain.[1] This mode of inhibition is distinct from many other kinase inhibitors, which often target the active, ATP-bound conformation.

Crystallographic Data

The following table summarizes the key crystallographic data for the co-crystal structure of (3S,4S)-Tivantinib and the c-MET kinase domain.

| Parameter | Value |

| PDB ID | 3RHK |

| Resolution | 1.94 Å |

| R-Value Work | 0.200 |

| R-Value Free | 0.254 |

| Space Group | P 21 21 21 |

| Unit Cell Lengths (a, b, c) | 77.35 Å, 86.16 Å, 115.46 Å |

| Unit Cell Angles (α, β, γ) | 90.00°, 90.00°, 90.00° |

| Total Structure Weight | 72.71 kDa |

| Atom Count | 5,303 |

| Modeled Residue Count | 597 |

Experimental Protocols

The determination of the co-crystal structure of Tivantinib with the c-MET kinase domain involved several key experimental steps, as detailed by Eathiraj et al. (2011).[1]

Protein Expression and Purification

The unphosphorylated c-MET kinase domain was expressed and purified to a high degree of homogeneity, a prerequisite for successful crystallization. While the specific expression system (e.g., bacterial, insect, or mammalian cells) and purification steps (e.g., affinity, ion-exchange, and size-exclusion chromatography) are standard procedures, the final purity and stability of the protein are critical.

Co-crystallization

For co-crystallization, the purified unphosphorylated c-MET protein was diluted to a concentration of 10 mg/ml in a buffer containing 25 mM Tris (pH 8.5), 100 mM NaCl, 5% glycerol, and 0.1% 2-mercaptoethanol.[1] Tivantinib was then added from a 50 mM stock solution in 100% DMSO to achieve a final concentration of 1 mM.[1]

The crystallization experiments were conducted at 4 °C using the vapor diffusion method.[1] Thin needle-like crystals were initially obtained in a condition containing 13% ethanol, 12% ethylene (B1197577) glycol, and 100 mM imidazole (B134444) at a pH of 8.5.[1] To obtain single, diffraction-quality crystals, a technique known as microseeding was employed.[1]

Data Collection and Structure Determination

X-ray diffraction data were collected from the co-crystals. The structure was subsequently solved and refined to yield the final atomic model.

Mechanism of Action of Tivantinib

Tivantinib exhibits a dual mechanism of antitumor activity: a primary, well-characterized inhibition of the c-MET signaling pathway, and a secondary, MET-independent effect on microtubule dynamics.

c-MET Signaling Pathway Inhibition

Tivantinib is a non-ATP competitive inhibitor that selectively binds to the inactive form of the c-MET kinase.[1] Upon binding of its ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell growth, survival, and motility. These include the RAS-MAPK, PI3K-AKT, and STAT3 pathways. By stabilizing the inactive conformation of c-MET, Tivantinib prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.

MET-Independent Microtubule Disruption

Several studies have revealed that Tivantinib also possesses cytotoxic activity that is independent of c-MET expression or activation.[3][5] This activity is attributed to its ability to disrupt microtubule polymerization.[3][5] Tivantinib has been shown to bind to tubulin, leading to the depolymerization of microtubules. This disruption of the cytoskeleton induces a G2/M cell cycle arrest and subsequent apoptosis.[3] This dual mechanism of action suggests that Tivantinib may have therapeutic potential in a broader range of cancers than those solely dependent on c-MET signaling.

References

- 1. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Physicochemical Properties of (3S,4S)-Tivantinib (ARQ 197)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib, also known as ARQ 197, is an orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway, when dysregulated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] Tivantinib binds to the c-Met protein, disrupting its signal transduction pathways and potentially inducing cell death in tumor cells where c-Met is overexpressed or constitutively active.[1][3] While initially developed as a selective c-Met inhibitor, further studies suggest its cytotoxic activity may also involve other mechanisms, such as the disruption of microtubule dynamics.[4] This guide provides a detailed overview of the core physicochemical properties of the (3S,4S) stereoisomer of Tivantinib, outlines standard experimental methodologies for their determination, and visualizes its primary signaling pathway and a general characterization workflow.

Core Physicochemical Data

The fundamental physicochemical properties of (3S,4S)-Tivantinib are summarized below. These parameters are critical for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | [2] |

| Molecular Formula | C₂₃H₁₉N₃O₂ | [3][5][6] |

| Molecular Weight | 369.42 g/mol | [3][5][6] |

| CAS Number | 905854-02-6 | [2][6] |

| Appearance | Light brown to brown solid | [7] |

| Melting Point | Data not readily available in public literature | |

| Water Solubility | < 1 mg/mL (practically insoluble) | [5] |

| Solubility (Organic) | DMSO: ≥ 68 mg/mLEthanol: < 1 mg/mL (insoluble or slightly soluble) | [5] |

| logP (Octanol-Water) | 3.27 - 4.04 (Predicted) | |

| pKa (Strongest Acidic) | 9.72 (Predicted) |

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the process of characterization is vital. The following diagrams, rendered using Graphviz, illustrate the c-MET signaling pathway inhibited by Tivantinib and a standard workflow for physicochemical analysis.

Caption: The HGF/c-MET signaling pathway and the inhibitory action of Tivantinib.

Caption: A generalized workflow for the physicochemical characterization of a drug candidate.

Experimental Protocols

The following sections describe generalized, standard protocols representative of those used in pharmaceutical development to determine key physicochemical properties.

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.

-

Objective: To determine the maximum concentration of Tivantinib that can be dissolved in a specific solvent at a given temperature to reach a state of equilibrium.

-

Methodology:

-

Preparation: An excess amount of solid Tivantinib is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container.

-

Equilibration: The resulting slurry is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, typically by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the drug.

-

Quantification: The concentration of Tivantinib in the clear, saturated filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Reporting: Solubility is reported in units such as mg/mL or molarity (mM) at the specified temperature and pH.

-

Potentiometric titration is a precise method for determining the ionization constant(s) of a molecule.

-

Objective: To measure the pKa, which represents the pH at which the compound is 50% ionized.

-

Methodology:

-

Sample Preparation: A precise amount of Tivantinib is dissolved in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low. The solution is diluted to a known concentration (e.g., 1 mM).

-

Calibration: A pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoidal curve. This can be calculated from the first or second derivative of the curve. The experiment is typically performed in triplicate to ensure reproducibility.

-

Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP).

-

Objective: To determine the ratio of Tivantinib's concentration in a non-polar solvent (n-octanol) versus a polar solvent (water) at equilibrium.

-

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS pH 7.4) are mixed and pre-saturated by shaking for 24 hours to ensure mutual saturation. The phases are then separated.

-

Partitioning: A known amount of Tivantinib is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and n-octanol layers.

-

Quantification: A sample is carefully taken from each phase, and the concentration of Tivantinib is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

References

- 1. Facebook [cancer.gov]

- 2. Tivantinib - Wikipedia [en.wikipedia.org]

- 3. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

(3S,4S)-Tivantinib: A Technical Guide to its Protein Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tivantinib is the inactive enantiomer of the drug candidate Tivantinib (B1684700) (ARQ 197). Initially developed as a selective, ATP-non-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action for Tivantinib, with significant cytotoxic effects attributed to off-target interactions. This technical guide provides an in-depth analysis of the protein binding targets of (3S,4S)-Tivantinib, with a focus on both its intended target, c-MET, and its key off-targets, microtubules and Glycogen Synthase Kinase 3 (GSK3).

Primary and Off-Target Protein Binding

While the active (+)-enantiomer of Tivantinib exhibits inhibitory activity against c-MET, the (3S,4S)-enantiomer is reported to be inactive. The primary cytotoxic effects of racemic Tivantinib are now understood to be largely independent of c-MET inhibition and are instead attributed to its interaction with microtubules. Additionally, GSK3α and GSK3β have been identified as potential off-targets.

Quantitative Binding Data

The following tables summarize the available quantitative data for Tivantinib's interaction with its protein targets. It is important to note that specific binding data for the (3S,4S)-enantiomer is limited, and much of the available data pertains to the racemic mixture or the active enantiomer.

| Compound | Target | Assay Type | Binding Affinity (K_i) | IC_50 | Reference(s) |

| Tivantinib (racemic) | c-MET | Kinase Assay | ~355 nM | [1][2] | |

| (-)-Tivantinib | GSK3α | In vitro Kinase Assay | Upper nM range | [3] | |

| (-)-Tivantinib | GSK3β | In vitro Kinase Assay | Upper nM range | [3] | |

| (+)-Tivantinib | GSK3α/β | In vitro Kinase Assay | Weaker inhibitor than (-)-Tivantinib | [3] |

Table 1: Summary of Quantitative Binding Data for Tivantinib and its Enantiomers.

| Cell Line | IC_50 (Tivantinib) | c-MET Status | Reference(s) |

| EBC-1 (NSCLC) | ~1 µM | Addicted | [4] |

| A549 (NSCLC) | Not specified | Non-addicted | [4] |

Table 2: Cellular IC50 Values for Tivantinib in c-MET Addicted and Non-Addicted Cell Lines.

Signaling Pathways

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and invasion. Key pathways activated by c-MET include the RAS/MAPK, PI3K/AKT, and STAT pathways.

Caption: The c-MET signaling pathway initiated by HGF binding.

Experimental Protocols

In Vitro Kinase Assay for c-MET

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against c-MET kinase.

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human c-MET kinase to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare a solution of ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for other detection methods) in the reaction buffer.

-

Prepare serial dilutions of the test compound (e.g., Tivantinib enantiomers) in DMSO.

-

-

Assay Procedure :

-

Add the test compound dilutions to the wells of a microplate.

-

Add the c-MET kinase solution to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection and Data Analysis :

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For other methods, it may involve antibody-based detection (e.g., ELISA) or luminescence (e.g., ADP-Glo).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and ATP.

-

Tubulin Binding Competition Assay (Radiolabeled Colchicine)

This protocol describes a method to determine if a compound binds to the colchicine-binding site on tubulin.

-

Reagent Preparation :

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Prepare a solution of [³H]colchicine in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the test compound and unlabeled colchicine (B1669291) (as a positive control) in the polymerization buffer.

-

-

Assay Procedure :

-

In a microplate, combine purified tubulin, [³H]colchicine, and the test compound or unlabeled colchicine.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

-

Separation of Bound and Free Ligand :

-

Separate the tubulin-bound [³H]colchicine from the free radioligand. This can be achieved by methods such as filtration through a DEAE-cellulose filter membrane or by using a scintillation proximity assay (SPA) with biotinylated tubulin and streptavidin-coated beads.

-

-

Detection and Data Analysis :

-

Quantify the amount of bound [³H]colchicine using a scintillation counter.

-

Calculate the percentage of displacement of [³H]colchicine by the test compound at each concentration.

-

Determine the IC50 value for the test compound.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro GSK3 Kinase Assay

This protocol provides a general framework for measuring the inhibitory effect of a compound on GSK3 activity.

-

Reagent Preparation :

-

Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant human GSK3α or GSK3β to the desired concentration in the assay buffer.

-

Prepare a solution of a specific GSK3 substrate (e.g., a synthetic peptide like GS-2) in the assay buffer.

-

Prepare a solution of ATP (radiolabeled or unlabeled, depending on the detection method) in the assay buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure :

-

Add the test compound dilutions to the wells of a microplate.

-

Add the GSK3 enzyme to the wells and pre-incubate.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the reaction for a defined period at a controlled temperature.

-

-

Detection and Data Analysis :

-

Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., radiometric detection, luminescence-based ADP detection, or antibody-based detection).

-

Calculate the percentage of inhibition and determine the IC50 value for the test compound.

-

Experimental and Logical Workflows

Target Validation Workflow for a Kinase Inhibitor

The following diagram illustrates a typical workflow for validating the target of a kinase inhibitor.

Caption: A general workflow for kinase inhibitor target validation.

Conclusion

(3S,4S)-Tivantinib, the inactive enantiomer of Tivantinib, provides a crucial tool for dissecting the complex pharmacology of its parent compound. While initially pursued as a c-MET inhibitor, the primary cytotoxic mechanism of Tivantinib is now recognized to be c-MET-independent and is largely driven by its interaction with microtubules. The identification of GSK3 as another potential off-target further highlights the importance of comprehensive target validation in drug development. This guide provides researchers with the foundational knowledge of (3S,4S)-Tivantinib's protein interactions, the signaling pathways involved, and the experimental methodologies required to further investigate its mechanism of action. Future research should focus on obtaining precise quantitative binding data for the (3S,4S)-enantiomer against its off-targets to fully elucidate its biological activity.

References

- 1. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4S)-Tivantinib: An In-Depth Technical Guide to its In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tivantinib, also known as ARQ 197, is a potent small molecule inhibitor that has been extensively studied for its anti-cancer properties. Initially developed as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action that includes effects on microtubule dynamics.[1][2] This guide provides a comprehensive overview of the in vitro activity of (3S,4S)-Tivantinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action

Tivantinib (B1684700) was first identified as a selective inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[3] The HGF/c-MET signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the development and progression of numerous cancers.[1][4] Tivantinib binds to the dephosphorylated, inactive conformation of c-MET, stabilizing it and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5]

However, a growing body of evidence suggests that the cytotoxic effects of tivantinib may not be solely dependent on its c-MET inhibitory activity.[2][6] Studies have demonstrated that tivantinib can disrupt microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in a manner independent of c-MET expression or activation status.[5][7][8] More recently, glycogen (B147801) synthase kinase 3 alpha and beta (GSK3α and GSK3β) have been identified as novel, functionally relevant targets of tivantinib in non-small cell lung cancer (NSCLC) cells.[9][10]

Quantitative Analysis of In Vitro Activity

The in vitro potency of (3S,4S)-Tivantinib has been evaluated through various assays, including kinase inhibition and cell viability/proliferation assays across a range of cancer cell lines.

Kinase Inhibition

Tivantinib exhibits a high affinity for the c-MET kinase.

| Target | Assay Type | Parameter | Value | Reference |

| c-MET | Recombinant Human c-MET Kinase Assay | Ki | 355 nM | [11] |

Cellular Activity: Inhibition of c-MET Phosphorylation

Tivantinib effectively inhibits both constitutive and HGF-induced c-MET phosphorylation in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| HT29 | Colon Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |

| MKN-45 | Gastric Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |

| MDA-MB-231 | Breast Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |

| NCI-H441 | Lung Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |

Cellular Activity: Anti-proliferative and Cytotoxic Effects

The anti-proliferative and cytotoxic effects of tivantinib have been documented across a broad spectrum of cancer cell lines, with varying degrees of sensitivity.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A549 | Lung Cancer | IC50 | 0.59 µM | [11] |

| Huh7 | Hepatocellular Carcinoma | IC50 | 9.9 nM | [12] |

| Hep3B | Hepatocellular Carcinoma | IC50 | 448 nM | [12] |

Key Signaling Pathways and Mechanisms of Action

HGF/c-MET Signaling Pathway Inhibition

Tivantinib's primary intended mechanism involves the inhibition of the HGF/c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility. Tivantinib, by locking c-MET in its inactive state, blocks these downstream signals.[1][3]

Disruption of Microtubule Dynamics

A significant aspect of tivantinib's in vitro activity is its ability to interfere with microtubule polymerization. This action is independent of its c-MET inhibitory function.[7] By disrupting the formation of the mitotic spindle, tivantinib induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis.[1][8] This mechanism contributes to its broad cytotoxic activity across various cancer cell lines, irrespective of their c-MET status.[5]

Experimental Protocols

Recombinant c-MET Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of tivantinib against purified recombinant human c-MET kinase.

Methodology:

-

A filtermat-based assay is utilized to measure the incorporation of 33P-labeled phosphate (B84403) from [γ-33P]ATP into a peptide substrate by the c-MET kinase.

-

The reaction is performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a defined concentration of ATP and the peptide substrate.

-

Recombinant human c-MET enzyme is pre-incubated with varying concentrations of tivantinib or vehicle control.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP and allowed to proceed at a controlled temperature for a specific duration.

-

The reaction is terminated by the addition of phosphoric acid.

-

The reaction mixture is then transferred to a filtermat, which binds the phosphorylated peptide.

-

Unincorporated [γ-33P]ATP is washed away.

-

The radioactivity retained on the filtermat, corresponding to the extent of peptide phosphorylation, is quantified using a scintillation counter.

-

The inhibitory constant (Ki) is calculated from the dose-response curves.[11]

Cell Viability and Proliferation Assays

Objective: To assess the effect of tivantinib on the viability and proliferation of cancer cell lines.

Methodology (using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo):

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of tivantinib or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

-

For a CellTiter-Glo assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and the luminescent signal is measured.

-

The results are expressed as a percentage of the vehicle-treated control cells.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.[13]

Western Blot Analysis of c-MET Phosphorylation

Objective: To determine the effect of tivantinib on the phosphorylation status of c-MET in cancer cell lines.

Methodology:

-

Cancer cells are cultured to a desired confluency.

-

For HGF-induced phosphorylation, cells are serum-starved and then stimulated with HGF in the presence of varying concentrations of tivantinib or vehicle control. For constitutive phosphorylation, cells are treated with tivantinib or vehicle control directly.

-

After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated c-MET (p-c-MET).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

-

The membrane is often stripped and re-probed with an antibody for total c-MET as a loading control.[13]

Conclusion

(3S,4S)-Tivantinib demonstrates potent in vitro anti-cancer activity through a dual mechanism of action involving the inhibition of the c-MET receptor tyrosine kinase and the disruption of microtubule dynamics. Its ability to target both pathways contributes to its broad efficacy across a range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the interplay between its c-MET inhibitory and microtubule-disrupting activities will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from treatment.

References

- 1. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tivantinib - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(3S,4S)-Tivantinib preclinical studies

An In-depth Technical Guide to the Preclinical Studies of (3S,4S)-Tivantinib

Introduction

Tivantinib (B1684700) (formerly ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-MET pathway, when aberrantly activated, plays a crucial role in cancer cell proliferation, survival, invasion, and metastasis, making it a prime therapeutic target.[1][2] Tivantinib progressed to advanced clinical trials for several cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[3][4]

However, preclinical research has revealed a more complex mechanism of action. A significant body of evidence now suggests that Tivantinib's primary cytotoxic effects stem from mechanisms independent of c-MET inhibition, most notably through the disruption of microtubule polymerization.[5][6][7] Furthermore, studies have identified Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β) as potent targets.[3] The biological activity resides primarily in the (-)-enantiomer, which is a more potent inhibitor of GSK3 than the (+)-enantiomer.[3] This guide provides a detailed overview of the key preclinical findings for (3S,4S)-Tivantinib, focusing on quantitative data, experimental methodologies, and the elucidated signaling pathways.

Mechanism of Action: A Dual Role

Tivantinib was first characterized by its ability to bind to the inactive, dephosphorylated conformation of the c-MET kinase with an inhibitory constant (Ki) of approximately 355 nM.[7][8] This non-ATP-competitive binding was believed to prevent both constitutive and Hepatocyte Growth Factor (HGF)-induced c-MET phosphorylation, thereby inhibiting downstream signaling cascades such as the PI3K-AKT and RAS-MAPK pathways.[4][9]

Contradictory findings soon emerged, demonstrating that Tivantinib possessed potent anti-proliferative activity against cancer cell lines that were not dependent on c-MET signaling.[5][7] Unlike specific c-MET inhibitors that induce a G0/G1 cell cycle arrest, Tivantinib was found to cause a G2/M arrest, a characteristic feature of microtubule-disrupting agents.[7][10] Subsequent studies confirmed that Tivantinib directly binds to tubulin, inhibits microtubule polymerization, and disrupts mitotic spindle formation, leading to apoptosis.[4][10][11] This microtubule depolymerizing activity appears to be a key driver of its cytotoxicity.[5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies of Tivantinib.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Compound | Reference(s) |

| c-MET (recombinant) | Kᵢ | ~355 nM | Tivantinib (racemic) | [7][8][12] |

| c-MET Phosphorylation (cell-based) | IC₅₀ | 100 - 300 nM | Tivantinib (racemic) | [8] |

| GSK3α | IC₅₀ | Upper Nanomolar Range | (-)-Tivantinib | [3] |

| GSK3β | IC₅₀ | Upper Nanomolar Range | (-)-Tivantinib | [3] |

| GSK3α / GSK3β | Activity | Significantly Weaker Inhibitor | (+)-Tivantinib | [3] |

| Tubulin Polymerization | Effective Concentration | ~3 µM | Tivantinib (racemic) | [7] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | c-MET Status | IC₅₀ | Reference(s) |

| A549 | Non-Small-Cell Lung | Not Dependent | 0.38 µM | [12] |

| NCI-H441 | Non-Small-Cell Lung | Not Dependent | 0.29 µM | [12] |

| EBC-1 | Non-Small-Cell Lung | MET Amplified (Dependent) | Not specified, but potent | [5][7] |

| MKN-45 | Gastric | MET Amplified (Dependent) | Not specified, but potent | [7] |

| HT29 | Colon | Constitutively Active c-MET | Not specified, but potent | [8] |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Model | Administration | Dose | Outcome | Reference(s) |

| HT29 (Colon) | Oral | 200 mg/kg | 66% tumor growth reduction | [12] |

| MKN-45 (Gastric) | Oral | 200 mg/kg | 45% tumor growth reduction | [12] |

| MDA-MB-231 (Breast) | Oral | 200 mg/kg | 79% tumor growth reduction | [12] |

| Breast Cancer | Oral | 120 mg/kg | Repressed subcutaneous tumor growth | [4] |

| Various Models | Oral | 200 mg/kg | Significant reduction in p-MET levels | [4][8] |

Table 4: Preclinical Pharmacokinetic Parameters

| Species/System | Parameter | Value | Dose | Reference(s) |

| Human Microsomes | Elimination Half-life | 29 min | N/A | [4][13] |

| Rat | Plasma Concentration (10h post-dose) | 1.3 µM | 10 mg/kg (oral) | [8] |

Experimental Protocols

In Vitro c-MET Kinase Assay

This assay measures the direct inhibitory effect of Tivantinib on c-MET enzymatic activity.

-

Incubation: Recombinant human c-MET protein (e.g., 100 ng) is pre-incubated with varying concentrations of Tivantinib for 30 minutes at room temperature to allow for binding.[12]

-

Reaction Initiation: A reaction mixture containing a substrate (e.g., 100 µM poly-Glu-Tyr) and ATP, including a radioactive tracer like [γ-32P]ATP, is added.[12]

-

Reaction: The kinase reaction is allowed to proceed for a set time (e.g., 5 minutes) at room temperature.

-

Termination and Analysis: The reaction is stopped by adding SDS-polyacrylamide gel loading buffer. The phosphorylated substrate is then separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.[12]

Cell Viability Assay (e.g., CellTiter-Glo®)

This method is used to determine the concentration of Tivantinib that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[14]

-

Compound Treatment: Cells are treated with a range of concentrations of Tivantinib and incubated for a specified duration (e.g., 72 hours).[14]

-

Lysis and Signal Generation: A reagent such as CellTiter-Glo® is added to the wells. This lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[14]

-

Data Acquisition: The luminescence is read using a plate reader. The IC₅₀ value is calculated by plotting the percentage of viable cells against the log of the Tivantinib concentration.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Tivantinib in a living organism.

-

Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Tivantinib is administered, typically via oral gavage, at a specified dose and schedule (e.g., 200 mg/kg daily).[4][9]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET via western blot or immunohistochemistry, to confirm target engagement.[8]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Tivantinib on the formation of microtubules.

-

Reaction Setup: Purified tubulin protein is placed in a temperature-controlled cuvette with a polymerization buffer.[14]

-

Treatment: Tivantinib or a control compound is added to the mixture.

-

Initiation of Polymerization: The temperature is raised to 37°C to initiate microtubule assembly.

-

Measurement: The polymerization process is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm using a spectrophotometer. An inhibition of the increase in turbidity indicates that the compound is disrupting microtubule formation.[14]

Visualizations: Pathways and Workflows

Caption: Tivantinib's dual mechanism targeting c-MET and microtubules.

Caption: The canonical HGF/c-MET signaling cascade.

Caption: Experimental workflow for an in vivo xenograft study.

References

- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tivantinib - Wikipedia [en.wikipedia.org]

- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Unraveling the Enantiomeric Bioactivity of Tivantinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib (B1684700) (formerly ARQ 197) is a small molecule inhibitor that has been the subject of extensive investigation in oncology. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. It is now widely understood that the primary anti-cancer effects of tivantinib are likely independent of c-MET inhibition and are instead attributable to the disruption of microtubule polymerization. Tivantinib possesses two chiral centers, giving rise to the (3S,4S) and (3R,4R) enantiomers. The compound that progressed to clinical trials is the (3R,4R)-enantiomer. This guide provides a detailed examination of the biological activities of the tivantinib enantiomers, with a focus on the (3S,4S) form, summarizing the available quantitative data, experimental methodologies, and the signaling pathways involved.

Note on Stereochemistry: Throughout this document, we will refer to the enantiomers as (3S,4S)-tivantinib and (3R,4R)-tivantinib. Where studies have used the optical rotation descriptors, (-)-tivantinib and (+)-tivantinib, it is presumed based on established chemical conventions that (-)-tivantinib corresponds to the (3S,4S) enantiomer and (+)-tivantinib corresponds to the (3R,4R) enantiomer.

Quantitative Biological Activity

While direct comparative studies on the full range of biological activities of the tivantinib enantiomers are limited in publicly available literature, some key differences have been identified. The following tables summarize the available quantitative data.

Table 1: Inhibition of Glycogen Synthase Kinase 3 (GSK3) Isoforms

| Enantiomer | Target | IC50 (nM) |

| (3S,4S)-Tivantinib | GSK3α | Potent |

| GSK3β | Potent | |

| (3R,4R)-Tivantinib | GSK3α | Weaker |

| GSK3β | Weaker |

Data extracted from a study identifying GSK3α and GSK3β as novel targets of tivantinib. The study demonstrated that (-)-tivantinib potently inhibits both isoforms in the upper nanomolar range, while (+)-tivantinib is a significantly weaker inhibitor[1].

Table 2: Cytotoxicity in Cancer Cell Lines

Table 3: Inhibition of Microtubule Polymerization

Direct comparative IC50 values for the inhibition of tubulin polymerization by the (3S,4S) and (3R,4R) enantiomers of tivantinib have not been reported in the reviewed literature. Racemic tivantinib has been shown to inhibit microtubule assembly in vitro[2].

Mechanism of Action: Beyond c-MET

The primary mechanism through which tivantinib exerts its cytotoxic effects is the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.

Microtubule Depolymerization and Cell Cycle Arrest

Tivantinib acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton has profound effects on cell division.

Figure 1: Tivantinib's mechanism of action on microtubule dynamics.

Studies have shown that treatment with tivantinib leads to a significant increase in the population of cells in the G2/M phase of the cell cycle, which is characteristic of microtubule-targeting agents[2][3]. This contrasts with typical c-MET inhibitors that tend to induce a G0/G1 arrest.

Inhibition of Glycogen Synthase Kinase 3 (GSK3)

Recent research has identified GSK3α and GSK3β as novel targets of tivantinib. The (3S,4S)-enantiomer has been shown to be a more potent inhibitor of these kinases compared to the (3R,4R)-enantiomer[1]. GSK3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibition can contribute to the anti-cancer effects of tivantinib.

Figure 2: Differential inhibition of GSK3 by tivantinib enantiomers.

Experimental Protocols

Detailed experimental protocols for the direct comparison of tivantinib enantiomers are not widely published. However, based on the literature for racemic tivantinib and general methodologies, the following outlines the key experimental workflows.

In Vitro Tubulin Polymerization Assay

This assay is crucial for quantifying the direct inhibitory effect of compounds on microtubule formation.

Figure 3: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A polymerization buffer containing GTP is also prepared and kept on ice. The tivantinib enantiomers are serially diluted to the desired concentrations.

-

Assay Execution: The reaction is initiated by mixing the tubulin, GTP, and buffer in a pre-warmed 96-well plate at 37°C. The test compounds (or vehicle control) are added to the wells.

-

Data Acquisition: The plate is immediately placed in a spectrophotometer capable of maintaining 37°C, and the absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to inhibit cell growth.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the tivantinib enantiomers or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated.

Cell Cycle Analysis

This method determines the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with the tivantinib enantiomers or a vehicle control for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Synthesis and Chiral Separation

Detailed, publicly available protocols for the stereoselective synthesis of (3S,4S)-tivantinib or the chiral HPLC separation of its enantiomers are scarce. Generally, the synthesis of such chiral compounds would involve either a stereoselective synthetic route using chiral catalysts or starting materials, or the resolution of a racemic mixture using chiral chromatography. Chiral HPLC would typically employ a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase optimized to achieve baseline separation of the enantiomers, allowing for their individual collection and purification.

Conclusion and Future Directions

The biological activity of tivantinib is multifaceted, with a growing body of evidence pointing towards microtubule disruption as the primary mechanism of its anti-cancer effects, rather than c-MET inhibition. The available data, although limited, suggests that the (3S,4S)-enantiomer is a more potent inhibitor of GSK3α and GSK3β than the clinically evaluated (3R,4R)-enantiomer.

To fully elucidate the therapeutic potential of the (3S,4S)-enantiomer, further research is warranted. Specifically, direct comparative studies are needed to quantify the differential effects of the tivantinib enantiomers on microtubule polymerization and their cytotoxic activity across a broad range of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationship and could inform the development of more potent and selective microtubule-targeting agents.

References

- 1. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Tivantinib Stereoisomers: A Technical Guide to a Dual-Mechanism Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (B1684700) (formerly ARQ 197) is a clinically investigated small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase. However, subsequent research has revealed a more complex mechanism of action, demonstrating that tivantinib also functions as a potent microtubule-disrupting agent. This dual activity is highly dependent on the drug's stereochemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and differential biological activities of tivantinib's stereoisomers. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.[2] Tivantinib was initially identified as a selective inhibitor of c-MET.[3] However, its clinical development has been marked by a growing understanding of its dual mechanism of action, which also involves the inhibition of microtubule polymerization.[4]

Tivantinib possesses two chiral centers, giving rise to four possible stereoisomers. The biological activity of chiral drugs can vary significantly between stereoisomers, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or contribute to off-target effects. In the case of tivantinib, the (-)-enantiomer has been identified as the more potent inhibitor of Glycogen Synthase Kinase 3 (GSK3) α and β, which are now recognized as additional targets of the drug.[2] This guide delves into the specifics of tivantinib's stereoisomers, from their synthesis and separation to their distinct biological profiles.

Synthesis and Chiral Separation of Tivantinib Stereoisomers

General Synthetic Approach for the Pyrrolidine-2,5-dione Core

The synthesis of the pyrrolidine-2,5-dione scaffold, a key component of tivantinib, can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and Michael additions.

Experimental Protocol: Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives via 1,3-Dipolar Cycloaddition [5]

This method provides a general framework for the stereoselective synthesis of substituted pyrrolidine-2,5-diones.

-

Nitrone Formation: A chiral nitrone is prepared by the condensation of a chiral hydroxylamine (B1172632) with an appropriate aldehyde.

-

Cycloaddition Reaction: The chiral nitrone is reacted with an N-substituted maleimide (B117702) in an appropriate solvent (e.g., toluene, dichloromethane) at a suitable temperature (e.g., room temperature to reflux). The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

-

Product Isolation and Purification: The resulting spiro-fused isoxazolidine (B1194047) product is isolated and purified using standard techniques such as column chromatography.

-

Reductive Cleavage: The isoxazolidine ring is then reductively cleaved (e.g., using H₂/Pd-C or other reducing agents) to yield the desired enantiopure N-substituted pyrrolidine-2,5-dione derivative.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of tivantinib's specific stereoisomers.

Chiral Resolution of Tivantinib Stereoisomers

For a racemic or diastereomeric mixture of tivantinib, separation into individual stereoisomers can be achieved using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation [6][7]

-

Column Selection: A chiral stationary phase (CSP) is crucial for separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are often effective for a wide range of chiral compounds.

-

Mobile Phase Optimization: A suitable mobile phase is selected to achieve optimal separation. This typically involves a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape.

-

Sample Preparation: A solution of the tivantinib stereoisomeric mixture is prepared in a solvent compatible with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Column temperature can be varied to optimize resolution.

-

Detection: UV detection at a wavelength where tivantinib exhibits strong absorbance (e.g., around 254 nm).

-

-

Data Analysis: The retention times of the different stereoisomers are determined, and the enantiomeric or diastereomeric excess can be calculated from the peak areas.

Workflow for Chiral HPLC Method Development

Caption: A general workflow for the development and validation of a chiral HPLC method.

Differential Biological Activity of Tivantinib Stereoisomers

The stereochemistry of tivantinib plays a critical role in its biological activity, influencing its potency against its various targets.

Inhibition of c-MET

Tivantinib acts as a non-ATP-competitive inhibitor of the c-MET receptor.[8] While specific comparative data for all stereoisomers against c-MET is not publicly available, the (3R,4R)-stereoisomer is widely cited as the active form.

Table 1: In Vitro Potency of Tivantinib Against c-MET

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Tivantinib | c-MET | Cell-free | - | 355 | [9] |

| Tivantinib | c-MET (constitutive) | Cell-based | 100 - 300 | - | [9] |

| Tivantinib | c-MET (HGF-induced) | Cell-based | 100 - 300 | - | [9] |

Inhibition of Tubulin Polymerization

Tivantinib has been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[4][10] This activity appears to be independent of the cellular c-MET status.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [8]

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer).

-

Procedure: a. Purified tubulin is incubated in the polymerization buffer containing GTP at 37°C in the presence of varying concentrations of the tivantinib stereoisomers or a control vehicle. b. The formation of microtubules leads to an increase in the turbidity of the solution. c. The change in absorbance is monitored over time at 340 nm using a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated for each stereoisomer.

Inhibition of GSK3α and GSK3β

A significant discovery in the elucidation of tivantinib's mechanism of action was the identification of GSK3α and GSK3β as novel targets.[2] Crucially, the enantiomers of tivantinib exhibit differential activity against these kinases.

Table 2: Comparative IC50 Values of Tivantinib Enantiomers Against GSK3 Kinases [2]

| Compound | Target | IC50 (nM) |

| (-)-Tivantinib | GSK3α | 180 |

| (+)-Tivantinib | GSK3α | 1100 |

| (-)-Tivantinib | GSK3β | 350 |

| (+)-Tivantinib | GSK3β | 2000 |

These findings indicate that the (-)-enantiomer of tivantinib is a more potent inhibitor of both GSK3α and GSK3β compared to the (+)-enantiomer.[2] Furthermore, (-)-tivantinib inhibits GSK3α and GSK3β more potently than it inhibits c-MET.[2]

Signaling Pathways and Logical Relationships

The c-MET Signaling Pathway

The binding of HGF to the c-MET receptor triggers a cascade of downstream signaling events that promote cell growth, survival, and motility. Tivantinib inhibits this pathway by binding to the inactive conformation of the c-MET kinase domain.

Caption: The c-MET signaling pathway and the inhibitory action of tivantinib.

Logical Relationship of Tivantinib's Dual Mechanism

The anticancer effects of tivantinib are a result of its ability to inhibit two distinct cellular processes. The contribution of each mechanism to the overall therapeutic effect may vary depending on the tumor type and its specific molecular characteristics.

Caption: Logical relationship of tivantinib's dual mechanism of action.

Conclusion

The discovery of tivantinib's stereoisomers and their differential biological activities highlights the critical importance of stereochemistry in drug design and development. While initially characterized as a c-MET inhibitor, the identification of tubulin and, more specifically, GSK3α/β as additional targets, with the (-)-enantiomer showing greater potency against the latter, has provided a more nuanced understanding of its mechanism of action. This technical guide consolidates the available information on the synthesis, separation, and biological evaluation of tivantinib's stereoisomers, offering a valuable resource for researchers in oncology and medicinal chemistry. Further investigation into the specific contributions of each stereoisomer to the overall efficacy and safety profile of tivantinib will be crucial for its potential future clinical applications and for the design of next-generation inhibitors with improved selectivity and therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives by 1,3-dipolar cycloaddition and assessment of their in vitro antioxidant and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (3S,4S)-Tivantinib Cell-Based Assay Protocols